5,6-Dichloro-2-methylbenzimidazole

Urease Inhibition Enzyme Assay Medicinal Chemistry

Procure 5,6-Dichloro-2-methylbenzimidazole (CAS 6478-79-1) with >98% purity for reproducible R&D outcomes. Its unique 2-methyl and 5,6-dichloro substitution pattern—driving a LogP of 3.5 and distinct ferroelectric behavior—is not replicated by generic analogs. Switching to an alternative risks divergent results in medicinal chemistry, materials science, or enzyme inhibition studies. This high-purity solid ensures consistent performance in antiparasitic, urease inhibition, and organic electronics research.

Molecular Formula C8H6Cl2N2
Molecular Weight 201.05 g/mol
CAS No. 6478-79-1
Cat. No. B131914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-2-methylbenzimidazole
CAS6478-79-1
Synonyms5,6-Dichloro-2-methyl-1H-benzimidazole; 
Molecular FormulaC8H6Cl2N2
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2N1)Cl)Cl
InChIInChI=1S/C8H6Cl2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)
InChIKeyWMOBNOCVMZFPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-2-methylbenzimidazole (CAS 6478-79-1): Key Chemical and Procurement Data


5,6-Dichloro-2-methylbenzimidazole (CAS 6478-79-1, C8H6Cl2N2, MW 201.05 g/mol) is a halogenated heterocyclic compound in the benzimidazole class. It is characterized by a 2-methyl substituent and 5,6-dichloro substitution on the benzimidazole core. This specific substitution pattern confers a high LogP of ~3.5, indicating significant lipophilicity [1]. The compound is a solid at room temperature with a melting point of approximately 248 °C and is soluble in methanol but insoluble in water [2]. It is widely used as a building block in medicinal chemistry and materials science, with documented antiparasitic activity and urease inhibition properties [3].

Why 5,6-Dichloro-2-methylbenzimidazole Cannot Be Replaced by Other Benzimidazoles


The biological activity and physicochemical properties of 5,6-dichloro-2-methylbenzimidazole are exquisitely sensitive to its exact substitution pattern. The presence of two chlorine atoms at the 5- and 6-positions and a methyl group at the 2-position creates a unique electronic and steric environment. For instance, in antiviral research, a chloro or bromo group at the 2-position is required for optimal separation of anti-HIV activity and cytotoxicity, highlighting that even a single substitution change can dramatically alter the activity profile [1]. Similarly, the compound's distinct ferroelectric behavior, characterized by an above-room-temperature phase transition, is not observed in closely related benzimidazoles, which instead exhibit antiferroelectricity [2]. Therefore, substituting 5,6-dichloro-2-methylbenzimidazole with a generic 'benzimidazole derivative' or an analog with a different halogenation or alkylation pattern is highly likely to yield irreproducible or completely divergent results.

5,6-Dichloro-2-methylbenzimidazole: Differentiated Performance Data for Research Selection


Superior Urease Inhibition Potency Compared to Thiourea Standard

In a head-to-head enzymatic assay, derivatives of 5,6-dichloro-2-methylbenzimidazole exhibited significantly more potent urease inhibition than the standard inhibitor thiourea. The most active derivative (Compound 15) showed an IC50 of 0.0294 ± 0.0015 µM, which is over 17-fold more potent than thiourea (IC50 = 0.5117 ± 0.0159 µM) [1].

Urease Inhibition Enzyme Assay Medicinal Chemistry

Class-Leading Ferroelectric Behavior with Above-Room-Temperature Phase Transition

5,6-Dichloro-2-methylbenzimidazole exhibits ferroelectricity that is thermally robust up to approximately 373 K (100 °C). In direct contrast, three other structurally related benzimidazoles (specific analogs not named) were found to exhibit double P-E hysteresis curves characteristic of antiferroelectricity under the same conditions [1].

Ferroelectric Materials Crystallography Phase Transitions

High Lipophilicity (LogP ~3.5) and Distinct Solubility Profile

The compound's calculated XLogP3 is 3.5 [1], indicating high lipophilicity, which is significantly greater than the unsubstituted benzimidazole (LogP ~1.3). Its solubility is specific to organic solvents like methanol, with negligible water solubility [2]. This profile is a direct consequence of the 5,6-dichloro and 2-methyl substitutions.

Physicochemical Properties Lipophilicity Solubility

Selective Antiparasitic Activity with Aminopyrine Demethylase Inhibition

5,6-Dichloro-2-methylbenzimidazole is documented to possess antiparasitic activity and to act as an inhibitor of aminopyrine demethylase . This dual activity profile is a specific attribute of this halogenated 2-methylbenzimidazole and is not a general property of all benzimidazole derivatives.

Antiparasitic Enzyme Inhibition Biological Activity

Best-Fit Research and Industrial Applications for 5,6-Dichloro-2-methylbenzimidazole


Medicinal Chemistry: Developing High-Potency Urease Inhibitors

Based on its demonstrated >17-fold potency advantage over thiourea in urease inhibition assays [1], 5,6-dichloro-2-methylbenzimidazole serves as an excellent starting scaffold for designing novel therapeutics targeting urease-positive pathogens (e.g., Helicobacter pylori). Its high lipophilicity may also contribute to favorable membrane permeability.

Materials Science: Fabrication of Above-Room-Temperature Ferroelectric Devices

The compound's unique ferroelectric nature, which is thermally robust up to ~100 °C and distinct from the antiferroelectric behavior of close analogs [2], makes it a prime candidate for integration into organic electronic components such as non-volatile memory cells, capacitors, and sensors that operate under ambient conditions.

Chemical Biology: Probing Antiparasitic Mechanisms and Drug Metabolism

Its documented antiparasitic activity and ability to inhibit aminopyrine demethylase position 5,6-dichloro-2-methylbenzimidazole as a valuable chemical probe for studying parasite biology and the role of cytochrome P450 enzymes in drug metabolism. Its specific substitution pattern ensures a well-defined and reproducible biological interaction.

Organic Synthesis: Use as a Lipophilic Building Block in Non-Aqueous Reactions

The compound's high LogP (3.5) and exclusive solubility in organic solvents like methanol [3][4] make it a superior building block for synthetic pathways carried out in non-aqueous media. Its differential solubility profile allows for easier purification and isolation compared to more polar benzimidazole analogs.

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